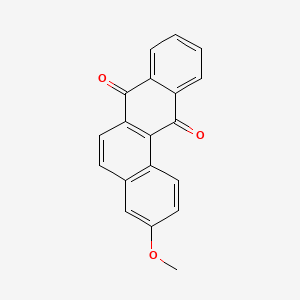

3-Methoxybenzo(a)anthracene-7,12-dione

Description

Significance of Polycyclic Aromatic Quinones in Chemical and Biological Research

Polycyclic aromatic quinones (PAQs) are a class of organic compounds that are widely distributed in the environment and are also found in various natural products. They are derivatives of polycyclic aromatic hydrocarbons (PAHs) and are characterized by the presence of one or more quinone moieties within their fused ring structure. The scientific importance of PAQs stems from their diverse chemical reactivity and significant biological effects.

Many PAQs are known to be biologically active, with some exhibiting cytotoxic effects that are of interest in cancer research. Their mechanism of action often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Furthermore, some PAQs can intercalate into DNA and inhibit enzymes such as topoisomerases, which are crucial for cell division. This has led to the investigation of certain PAQs as potential anticancer agents.

Historical Context of Benzo(a)anthracene Derivatives in Scientific Inquiry

The parent compound, benzo(a)anthracene, is a well-known polycyclic aromatic hydrocarbon that has been the subject of scientific investigation for decades, primarily due to its carcinogenic properties. Early studies focused on understanding the metabolism of benzo(a)anthracene and its derivatives and how their metabolic activation leads to the formation of DNA adducts, initiating carcinogenesis.

This extensive research into benzo(a)anthracene and its analogues has laid the groundwork for understanding the structure-activity relationships within this class of compounds. The introduction of various substituents, such as methoxy (B1213986) groups, onto the benzo(a)anthracene framework can significantly alter their biological and chemical properties. The study of these derivatives has evolved from primarily toxicological interest to include the exploration of their potential therapeutic applications. The presence of a methoxy group in 3-Methoxybenzo(a)anthracene-7,12-dione, for instance, is known to enhance its reactivity and solubility, which can influence its biological activity. smolecule.com

Detailed Research Findings

While specific peer-reviewed studies detailing the synthesis and in-depth biological evaluation of this compound are not abundant in publicly accessible literature, its investigation as a potential kinase inhibitor in the field of cancer research has been noted. smolecule.com Protein kinases are a large family of enzymes that play a critical role in regulating many cellular processes, including cell growth, proliferation, and differentiation. The dysregulation of kinase activity is a hallmark of many cancers, making them an important target for therapeutic intervention.

The exploration of this compound in this context suggests that its chemical structure may allow it to bind to the active site of certain kinases, thereby inhibiting their function and potentially leading to the suppression of tumor growth. The methoxy group on the benzo(a)anthracene core is thought to play a role in modulating its binding affinity and specificity for target kinases. smolecule.com However, without specific data from kinase inhibition assays or cellular studies, the precise mechanisms and efficacy of this compound remain an area for further investigation.

The synthesis of this compound is generally described as a multi-step process, which is typical for complex polycyclic aromatic compounds. smolecule.com Such syntheses often involve building the fused ring system through a series of reactions, followed by the introduction of the methoxy and dione (B5365651) functionalities.

Below is a table summarizing the key properties of this compound based on available information.

| Property | Value |

| IUPAC Name | 3-methoxybenzo[a]anthracene-7,12-dione |

| Molecular Formula | C₁₉H₁₂O₃ |

| Molecular Weight | 288.30 g/mol |

| Class | Polycyclic Aromatic Quinone |

| Potential Application | Cancer research, Protein kinase inhibitor |

Structure

2D Structure

3D Structure

Properties

CAS No. |

63216-11-5 |

|---|---|

Molecular Formula |

C19H12O3 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

3-methoxybenzo[a]anthracene-7,12-dione |

InChI |

InChI=1S/C19H12O3/c1-22-12-7-9-13-11(10-12)6-8-16-17(13)19(21)15-5-3-2-4-14(15)18(16)20/h2-10H,1H3 |

InChI Key |

SIVWKWVHJSUOLS-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Other CAS No. |

63216-11-5 |

Synonyms |

3-MeOBA-7,12-DO 3-methoxybenzo(a)anthracene-7,12-dione |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis Approaches for 3-Methoxybenzo(a)anthracene-7,12-dione

The synthesis of this compound has been achieved through a regioselective strategy involving oxidative photocyclization. nih.gov This method is significant as it provides a direct route to this specific isomer, which serves as an important intermediate for further chemical synthesis. nih.govacs.org

Oxidative Photocyclization Pathways

A key method for the regioselective synthesis of this compound is oxidative photocyclization. nih.gov The process begins with a precursor, 1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene, which undergoes photocyclization. nih.gov When this reaction is conducted for a shorter duration of 4 hours, the initial product is 7-bromo-3-methoxybenz[a]anthracene. nih.gov However, extending the photocyclization period to 16 hours under the same conditions directly yields the target compound, this compound. nih.gov This extended irradiation, in the presence of iodine and bubbled dry air, facilitates the oxidative cyclization to form the dione (B5365651) structure with a 44% yield. nih.govacs.org The oxidative photocyclization of stilbenes and related arylethylenes is a recognized approach for synthesizing a variety of polycyclic aromatic hydrocarbons (PAHs). acs.org

The reaction is typically carried out in benzene (B151609) using a Hanovia medium-pressure mercury lamp. acs.org This approach leverages the tendency for 2-styrylnaphthalene derivatives to favor ring closure at the 1-position of the naphthalene (B1677914) ring, which leads to the formation of benz[a]anthracene structures over other isomers. acs.org

Role of Wittig Reaction in Precursor Synthesis

The synthesis of the necessary precursor for photocyclization, 1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene, is accomplished via the Wittig reaction. nih.gov This foundational organic reaction involves the reaction of an aldehyde with a phosphonium (B103445) ylide. In this specific synthesis, m-anisaldehyde is reacted with the ylide generated from (1-bromo-2-naphthylmethyl)triphenylphosphonium bromide and sodium methoxide (B1231860) in benzene. nih.govacs.org This step is crucial for creating the stilbene-like backbone that will subsequently undergo the ring-closing photocyclization. nih.gov

Electrochemical Oxidation Strategies for Polycyclic Aromatic Quinone Formation

Electrochemical methods present a green and efficient alternative for the synthesis of polycyclic aromatic quinones (PAQs) from polycyclic aromatic phenols (PAPs). beilstein-journals.orgntnu.no These techniques avoid the use of chemical oxidants, thereby reducing waste. researchgate.net The oxidation process is believed to proceed through a phenoxonium ion intermediate. ntnu.noresearchgate.net

Continuous Flow Electrochemical Oxidation Techniques

Continuous flow electrochemical oxidation has been successfully developed for synthesizing PAQs in a microfluidic cell. beilstein-journals.orgntnu.no This method offers excellent control over reaction conditions, a large electrode area-to-volume ratio, and low cell resistance. ntnu.no A challenge in this system is the formation of hydrogen gas at the cathode, which can disrupt the flow. beilstein-journals.orgresearchgate.net This issue has been overcome by recycling the reaction mixture through the cell multiple times at an increased flow rate, a strategy that leads to high product yields. beilstein-journals.orgntnu.noresearchgate.net The use of a carbon anode and a platinum cathode pair has been found to provide better yields. beilstein-journals.orgntnu.no Continuous flow systems can be scaled up for practical production, as demonstrated by the synthesis of 115 grams of a benzylic alcohol product in one instance. nih.gov

| Parameter | Condition/Value | Reference |

|---|---|---|

| Electrode Pair | Carbon (Anode) / Platinum (Cathode) | beilstein-journals.org, ntnu.no |

| Solvent System | Methanol (B129727) (in the absence of water during oxidation) | beilstein-journals.org, ntnu.no |

| Flow Cell Type | Microfluidic cell | beilstein-journals.org, ntnu.no |

| Challenge | Hydrogen gas evolution at the cathode | beilstein-journals.org, researchgate.net |

| Solution | Recycling reaction mixture at increased flow rate | beilstein-journals.org, ntnu.no |

Anodic Methoxylation of Polycyclic Aromatic Phenols

In the electrochemical synthesis of PAQs, anodic methoxylation plays a key role. nih.gov During the oxidation of PAPs in methanol, the phenoxonium cation that forms is trapped by methanol acting as a nucleophile. beilstein-journals.orgresearchgate.net This results in the formation of an acetal (B89532) intermediate. beilstein-journals.orgntnu.no This acetal is more stable and can be isolated before being hydrolyzed to the final quinone product. beilstein-journals.orgresearchgate.net The hydrolysis is typically carried out in a separate step using aqueous acid, such as acetic acid with a few drops of concentrated HCl. beilstein-journals.org This two-step process, involving the formation and subsequent hydrolysis of the quinone acetal, often results in high yields of the desired quinone. researchgate.net

| Starting PAP | Intermediate Acetal Yield | Final Quinone Yield (from hydrolysis) | Reference |

|---|---|---|---|

| 2-Naphthol (1a) | 84% | 88% | researchgate.net |

| Chrysen-2-ol (3a) | 72% | 69% | researchgate.net |

| Chrysen-3-ol (3c) | 79% | 96% | researchgate.net |

| Phenanthren-2-ol (6a) | 57% | 90% | researchgate.net |

| Phenanthren-4-ol (6b) | 66% | 93% | researchgate.net |

Control of Regioselectivity via Hydroxy Group Position in Electrochemical Synthesis

The regioselectivity of the quinone formation is precisely controlled by the position of the initial hydroxy group on the polycyclic aromatic hydrocarbon backbone. beilstein-journals.orgntnu.noresearchgate.net This guidance ensures the formation of a single quinone product. beilstein-journals.orgntnu.no When the para-position relative to the hydroxy group is available, the electrochemical oxidation yields p-quinones. beilstein-journals.orgresearchgate.netnih.gov Conversely, if the para-position is blocked or is part of the conserved polyaromatic skeleton, as is the case with 2- or 3-substituted phenols, the reaction leads to the formation of o-quinones. beilstein-journals.orgresearchgate.netnih.gov This predictable outcome is a significant advantage of the electrochemical method, allowing for targeted synthesis of specific quinone isomers. beilstein-journals.orgntnu.no

Organometallic and Advanced Coupling Reactions in Synthesis

The construction of the complex tetracyclic framework of benzo(a)anthracene derivatives frequently employs powerful carbon-carbon bond-forming reactions. Organometallic cross-coupling reactions, in particular, have become indispensable tools for assembling the requisite bi-aryl precursors.

Suzuki-Miyaura Cross-Coupling in Precursor Preparation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of the benzo[a]anthracene skeleton. This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide, offers a versatile and high-yielding route to the necessary bi-aryl intermediates. In the context of this compound, this strategy typically involves the coupling of a suitably substituted naphthalene derivative with a phenyl derivative.

A common approach involves the reaction between a naphthalene boronic acid and a bromo- or iodobenzaldehyde. For instance, a multi-step strategy can be employed starting with a Suzuki-Miyaura coupling to link the two aromatic rings, followed by subsequent reactions like Wittig olefination, isomerization, and ring-closing metathesis to construct the final benzene ring of the tetracyclic system. nih.govresearchgate.net One published methodology to create the benzo[a]anthracene skeleton begins with the coupling of a substituted dibromonaphthalene with a boronate diester. nih.gov Another strategy uses the coupling of (2-formyl-4-methoxyphenyl)boronic acid with a substituted bromonaphthalene to form the key benzaldehyde (B42025) intermediate, which is then elaborated to the final tetracyclic product. researchgate.net

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent system. A variety of palladium catalysts and ligands have been explored to optimize yields and reaction times.

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling in Polycyclic Aromatic Synthesis

| Catalyst/Precatalyst | Ligand (if separate) | Base | Solvent(s) | Typical Substrates |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral) | Na₂CO₃ (aq) | Toluene, THF, Dioxane | Aryl boronic acids and Aryl halides |

| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane/Water | Heterocyclic halides and Aryl boronic acids |

| Pd-PEPPSI-iPr | Pyridine-enhanced pre-catalyst | K₃PO₄ | Dioxane | Chloro-substituted aryl substrates |

| Pd(OAc)₂ | SPhos or XPhos | K₂CO₃ or K₃PO₄ | Dioxane/Water, Toluene | Sterically hindered or electron-rich substrates |

Anionic Annulation Methods

Anionic annulation represents a powerful classical approach to building cyclic systems. For the synthesis of polycyclic quinones like benzo(a)anthracene-7,12-dione, a key strategy is the Michael-initiated ring closure, often referred to as phthalide (B148349) annulation. This method involves the conjugate addition of a stabilized anion, derived from a phthalide, to a Michael acceptor, followed by an intramolecular condensation reaction (such as a Dieckmann condensation) to form the new ring.

In a hypothetical synthesis tailored for this compound, the process would begin with a suitably substituted phthalide, such as one bearing a methoxy (B1213986) group. This phthalide would be deprotonated with a strong base (e.g., lithium diisopropylamide, LDA) to form a stabilized carbanion. This anion would then be added in a Michael fashion to a 1,4-naphthoquinone (B94277) derivative. The resulting intermediate would subsequently undergo an intramolecular cyclization and aromatization sequence, often facilitated by dehydration and oxidation, to yield the final tetracyclic dione structure. This method provides a convergent and often regioselective route to complex quinone systems.

Chemical Derivatization and Analog Preparation for Research

The derivatization of the this compound core is crucial for structure-activity relationship (SAR) studies and for fine-tuning its physicochemical properties. These modifications can be achieved either by transforming the parent molecule or by incorporating desired functional groups during the synthesis of its precursors.

Synthesis of Substituted Benzo(a)anthracenedione Analogs

The synthesis of analogs of this compound can be approached in several ways. One method involves introducing additional substituents onto the pre-formed tetracyclic skeleton through electrophilic aromatic substitution. The electron-donating methoxy group at the 3-position activates the A-ring towards electrophiles, directing substitution primarily to the ortho and para positions (C-2 and C-4). Reactions such as nitration or halogenation could be employed, though conditions would need to be carefully controlled to avoid undesired side reactions with the quinone moiety.

Alternatively, a more flexible approach is to introduce the desired substituents onto the initial building blocks prior to the key coupling and cyclization steps. For example, in a Suzuki-Miyaura based synthesis, a variety of substituted phenylboronic acids or substituted naphthalene halides can be used to generate a library of analogs with diverse substitution patterns on different rings of the benzo[a]anthracene core. researchgate.net Furthermore, the methoxy group itself serves as a handle for derivatization. It can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding phenol (B47542). This hydroxyl group can then be alkylated or acylated to produce a range of ether and ester analogs.

Transformations Involving Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful, mild, and environmentally benign alternatives to heavy metal-based oxidants in organic synthesis. arkat-usa.orgfrontiersin.org These reagents are particularly effective in a variety of transformations, including the oxidation of phenols and the functionalization of carbonyl compounds. researchgate.netacs.orgorganic-chemistry.org

A key application relevant to the synthesis of this compound is the regioselective oxidation of polycyclic aromatic phenols to their corresponding quinones. researchgate.net Reagents such as o-iodoxybenzoic acid (IBX) are known to efficiently convert phenols into ortho-quinones under mild conditions. nih.govnih.govorientjchem.org In contrast, bis(trifluoroacetoxy)iodobenzene (BTI or PIFA) can exhibit variable regioselectivity, sometimes favoring the formation of para-quinones where structurally possible. researchgate.netorganic-chemistry.org Therefore, a synthetic strategy could involve the preparation of a 3-methoxy-12-hydroxybenzo(a)anthracene precursor, which could then be oxidized using a hypervalent iodine reagent to furnish the final 7,12-dione product. These reagents are valued for their high selectivity and tolerance of various functional groups. acs.org

Table 2: Selected Hypervalent Iodine Reagents and Their Applications

| Reagent Name | Acronym | Primary Application(s) |

|---|---|---|

| o-Iodoxybenzoic acid | IBX | Oxidation of alcohols to aldehydes/ketones; Oxidation of phenols to o-quinones. nih.govnih.govorientjchem.org |

| (Diacetoxyiodo)benzene | DIB | General oxidant; Oxidative cyclizations. |

| [Bis(trifluoroacetoxy)iodo]benzene | PIFA or BTI | Potent oxidant; Oxidative cyclizations of anilines; Hofmann rearrangement. organic-chemistry.orgwikipedia.orgguidechem.com |

| Dess-Martin Periodinane | DMP | Mild oxidation of primary and secondary alcohols to aldehydes and ketones. |

| [Hydroxy(tosyloxy)iodo]benzene | HTIB | Oxidative functionalization of carbonyls; Tosyloxylation reactions. |

Molecular Interactions and Biological Activity Mechanisms: in Vitro and in Silico Investigations

Nucleic Acid Interaction Studies

There is a lack of specific research on the interaction of 3-Methoxybenzo(a)anthracene-7,12-dione with nucleic acids.

No studies were found that specifically detail the DNA intercalation mechanisms of this compound.

Information regarding the classical and threading intercalation modes of this compound with DNA is not available in the scientific literature.

There are no available data on the sequence specificity of this compound in DNA binding.

No data from energetic or kinetic analyses of the binding of this compound to DNA have been published.

Research on how this compound may modulate DNA structure and dynamics upon intercalation has not been reported.

DNA Intercalation Mechanisms

Enzyme Inhibition Profiling and Mechanistic Elucidation

While a chemical vendor has stated that the compound has been investigated for its potential as a protein kinase inhibitor, no peer-reviewed scientific studies with detailed enzyme inhibition profiles or mechanistic elucidations for this compound are publicly available. smolecule.com Research on other, structurally different, methoxy-substituted compounds has shown varied biological activities, but this cannot be directly extrapolated to the subject compound. nih.gov

Cytochrome P450 Enzyme Inhibition (CYP isoforms)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a pivotal role in the metabolism of a vast array of xenobiotics, including drugs and environmental pollutants, as well as endogenous compounds. The interaction of this compound with these enzymes is of significant interest due to the established role of CYPs in the bioactivation of PAHs to carcinogenic metabolites.

In vitro Human Recombinant Enzyme and Liver Microsome Assays

Direct experimental data on the in vitro inhibition of specific human recombinant CYP isoforms or human liver microsomes by this compound is not extensively available in the current body of scientific literature. However, studies on the parent compound, benz[a]anthracene, and other PAHs provide a framework for understanding its likely metabolic fate and inhibitory potential.

Research on the metabolism of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a structurally related and potent carcinogen, has shown that CYP isoforms, particularly from the CYP1A and CYP1B families, are instrumental in its metabolic activation. nih.gov For instance, the addition of ellipticine, a known CYP1A inhibitor, has been demonstrated to abolish the binding of reactive metabolites of DMBA to cellular macromolecules in vitro. nih.gov Studies with rat hepatic microsomes have indicated that members of the CYP1A, CYP1B, CYP2B, and CYP3A subfamilies are all capable of metabolizing DMBA, with the relative contribution of each isoform being dependent on the specific metabolic pathway.

Furthermore, investigations using human liver microsomes have shown that the metabolism of the parent PAH, naphthalene (B1677914), is primarily mediated by CYP1A2 and CYP3A4, leading to the formation of various hydroxylated metabolites. psu.edu Given the structural similarities, it is plausible that this compound is also a substrate and potential inhibitor of these and other CYP isoforms. The presence of the methoxy (B1213986) group may influence the regioselectivity of metabolism and the inhibitory potency of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for CYP Inhibition

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. In the context of CYP inhibition, QSAR studies on PAHs have identified key molecular descriptors that influence their interaction with these enzymes.

Studies focusing on CYP1A1, a key enzyme in the bioactivation of PAHs, have revealed the importance of electronic, structural, and energetic descriptors in the metabolic activation process. nih.gov For a series of PAHs and other procarcinogens, QSAR models have been developed using multilinear regression and artificial neural networks. These models highlight the significance of hydrophobic interactions and the hydrogen bonding network between the ligand and the amino acid residues within the active site of the CYP enzyme. nih.gov

For CYP1A1, van der Waals interactions, which are influenced by the molecular weight and hydrophobicity of the PAH, are crucial for binding. nih.gov The interaction between the PAH and the heme group within the enzyme's active site also plays a coordinate role in determining the metabolic clearance of these compounds. nih.gov While a specific QSAR model for this compound is not available, the presence of the methoxy group would be expected to alter its electronic properties and steric bulk compared to the parent benz[a]anthracene, thereby influencing its binding affinity and inhibitory potential towards CYP isoforms. The development of a robust QSAR model for this specific compound would require further experimental data.

Pancreatic Lipase (B570770) (hPL) Inhibition Kinetics

Human pancreatic lipase (hPL) is a critical enzyme in the digestion of dietary fats. Inhibition of hPL is a well-established therapeutic strategy for the management of obesity. Anthraquinone (B42736) derivatives have emerged as a promising class of hPL inhibitors.

Mixed and Non-Competitive Inhibition Modes

Studies on a variety of natural anthraquinones have demonstrated their potential to inhibit hPL in a dose-dependent manner. nih.gov Kinetic analyses have revealed that these compounds can exhibit different modes of inhibition. For instance, certain anthraquinone derivatives have been identified as mixed inhibitors of hPL, while others act as non-competitive inhibitors. nih.govresearchgate.net

A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. In contrast, a non-competitive inhibitor binds to the enzyme at a site distinct from the active site, affecting the enzyme's turnover number but not its substrate binding affinity. The determination of the inhibition mode is typically achieved through Lineweaver-Burk plot analysis. For example, in a study of 31 anthraquinones, one compound (AQ7) was found to be a mixed inhibitor, while two others (AQ26 and AQ27) were identified as non-competitive inhibitors of hPL. nih.govresearchgate.net

The following table summarizes the kinetic parameters for the inhibition of hPL by selected anthraquinone compounds from a representative study. nih.gov

| Compound | Inhibition Mode | IC₅₀ (µM) | Kᵢ (µM) |

| AQ7 | Mixed | 0.33 | 8.49 |

| AQ26 | Non-competitive | 0.06 | 0.10 |

| AQ27 | Non-competitive | 0.10 | 2.12 |

| Orlistat | Irreversible | - | - |

IC₅₀ represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. Kᵢ is the inhibition constant, which indicates the binding affinity of the inhibitor to the enzyme.

While specific kinetic data for this compound is not yet reported, its structural similarity to other anthraquinones suggests it could also act as an inhibitor of hPL, potentially through a mixed or non-competitive mechanism.

Structure-Activity Relationships for Pancreatic Lipase Inhibition

The inhibitory potency of anthraquinone derivatives against hPL is closely linked to their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern this inhibition. nih.gov

The methoxy group in this compound is an important structural feature. Its electronic and steric properties would likely influence the compound's interaction with the active or allosteric sites of hPL. Further SAR studies incorporating methoxy-substituted benzo(a)anthracene-7,12-diones are needed to elucidate the precise impact of this functional group on pancreatic lipase inhibition.

Cholinesterase Enzyme Inhibition (Acetyl- and Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play crucial roles in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

While direct studies on the cholinesterase inhibitory activity of this compound are limited, research on related PAHs and other cyclic compounds provides a basis for potential interactions. Some PAHs have been shown to inhibit AChE activity. The mechanism of this inhibition is not fully understood but may involve interactions with the active site of the enzyme.

SAR studies on other classes of cholinesterase inhibitors, such as xanthen-9-one derivatives, have demonstrated that the nature of the heterocyclic core and the substituents attached to it are critical for inhibitory potency and selectivity between AChE and BChE. nih.govresearchgate.net For instance, the presence of a carbamic function can be crucial for high AChE inhibitory activity, while its removal can lead to compounds with high selectivity for BChE. nih.gov

Given that this compound possesses a polycyclic aromatic core, it is conceivable that it could interact with the active site gorge of cholinesterases. The methoxy group could potentially form hydrogen bonds or have other interactions with amino acid residues within the active site, thereby influencing its inhibitory activity. However, without specific experimental data, this remains a hypothesis that requires further investigation.

Paraoxonase 1 (hPON1) Inhibition Mechanisms

This section cannot be completed at this time. Following a comprehensive search of available scientific literature, no specific data were found regarding the inhibitory effects of this compound on the enzyme Paraoxonase 1 (hPON1). Consequently, information on its inhibition kinetics and binding constants is not available.

No data available.

Redox Cycling and Reactive Species Generation in vitro

This section cannot be completed at this time. A thorough review of scientific databases did not yield specific studies detailing the in vitro redox cycling behavior or the generation of reactive oxygen species (ROS) by this compound.

General Molecular Recognition Principles

The interaction of this compound with biological targets is thought to be governed by its structural and electronic features. As a polycyclic aromatic compound, its extended planar structure allows for potential intercalation or stacking interactions with hydrophobic regions of biomolecules.

Research into its biological activity has pointed towards its potential as a kinase inhibitor. smolecule.com This activity is predicated on the molecule's ability to fit into the ATP-binding pocket of protein kinases, which are crucial regulators of cellular signaling pathways. smolecule.com The mechanism of action and binding affinities are often elucidated using techniques like molecular docking and enzyme assays. smolecule.com Such studies help to understand how the compound's unique structure, including the methoxy and dione (B5365651) components, contributes to its interaction with specific amino acid residues within the kinase domain, potentially leading to cytotoxic effects in cancer cells. smolecule.com

Theoretical and Computational Chemistry Investigations

Electronic Structure and Spectroscopic Property Calculations

The arrangement of electrons within a molecule dictates its stability, reactivity, and how it interacts with electromagnetic radiation. Computational methods, particularly those rooted in quantum mechanics, are employed to model these characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.com It is particularly effective for assessing the structural and spectral properties of organic molecules. irjweb.com The theory focuses on the electron density as the fundamental variable, which simplifies the calculations compared to traditional wave-function-based methods while maintaining a high degree of accuracy.

A key application of DFT is the calculation of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which an electron is most likely to be donated, acting as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, acting as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high polarizability, high chemical reactivity, and lower kinetic stability. nih.gov For 3-Methoxybenzo(a)anthracene-7,12-dione, the extensive π-conjugated system of the benzo(a)anthracene core is expected to result in a relatively small HOMO-LUMO gap. The presence of an electron-donating methoxy (B1213986) group (-OCH₃) and electron-withdrawing quinone moieties will further influence the energy levels of these orbitals. DFT calculations would precisely map the distribution of the HOMO and LUMO across the molecular framework, revealing the regions most susceptible to nucleophilic and electrophilic attack.

Table 1: Key Parameters from DFT Calculations

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. The methoxy group is expected to raise this energy level. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. The dione (B5365651) functionality likely lowers this energy level. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A smaller gap implies higher chemical reactivity and easier electronic transitions, affecting its color and biological activity. nih.gov |

Theoretical calculations can accurately predict the spectroscopic signatures of a molecule, which arise from the interaction of the molecule with electromagnetic radiation.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. These spectra result from electrons being promoted from occupied orbitals to unoccupied orbitals upon absorption of light. For a highly conjugated system like this compound, the calculations would predict strong π-π* transitions in the UV region and potentially n-π* transitions at longer wavelengths (in the visible region) due to the carbonyl groups. mdpi.com The predicted spectrum for the parent compound, benz(a)anthracene-7,12-dione, shows absorption in the UV/Visible range, and the addition of a methoxy group would be expected to cause a bathochromic (red) shift in the absorption maxima. mdpi.comnist.gov

Infrared Spectroscopy: The vibrational modes of a molecule can be calculated using DFT. These vibrations correspond to the stretching, bending, and twisting of chemical bonds. The resulting theoretical infrared (IR) spectrum shows absorption peaks at specific frequencies corresponding to these vibrational modes. For this compound, calculations would predict characteristic vibrational frequencies for the C=O bonds of the quinone system, the C-O-C stretches of the methoxy group, and the various C-H and C=C vibrations of the aromatic rings. These predicted spectra are invaluable for interpreting experimental IR data. nist.gov

DFT calculations provide a detailed picture of the electron distribution within a molecule, which is fundamental to understanding its reactivity.

Charge Delocalization and Molecular Electrostatic Potential (MEP): The electron density calculated by DFT can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP would show negative potential around the oxygen atoms of the carbonyl and methoxy groups, indicating sites susceptible to electrophilic attack. The aromatic protons and regions near the electron-withdrawing quinone ring would exhibit a more positive potential.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. nih.gov These include:

Electronegativity (χ): The power of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Soft molecules have a small HOMO-LUMO gap. nih.gov

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. nih.gov

These descriptors help in predicting how the molecule will interact with other reagents and in identifying the most reactive sites within the molecule. irjweb.com The presence of both electron-donating and electron-withdrawing groups suggests a complex reactivity profile for this compound.

Table 2: Predicted Reactive Sites based on Functional Groups

| Functional Group | Expected Reactivity | Potential Reaction Type |

| Quinone (C=O groups) | Electrophilic carbon, Nucleophilic oxygen | Nucleophilic addition, Reduction |

| Methoxy-substituted Ring | Activated for electrophilic attack | Electrophilic aromatic substitution |

| Benzo Rings | Susceptible to electrophilic attack | Electrophilic aromatic substitution |

Molecular Dynamics and Docking Simulations

To understand the potential biological activity of this compound, it is essential to study its interactions with biomolecules like proteins and nucleic acids. Molecular docking and dynamics simulations are the primary computational tools for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. nih.gov

For this compound, which has been investigated for its potential as a protein kinase inhibitor, docking simulations would be used to place the compound into the ATP-binding site of a target kinase. smolecule.com The simulation would identify key interactions, such as hydrogen bonds between the compound's oxygen atoms and amino acid residues in the binding pocket, as well as hydrophobic and π-stacking interactions between the aromatic rings and nonpolar residues. A lower (more negative) binding energy suggests a more stable and favorable interaction. nih.gov

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. Starting with the best-docked pose, an MD simulation can be run for nanoseconds or longer to assess the stability of the ligand-receptor complex in a simulated physiological environment.

This analysis reveals:

Conformational Stability: Whether the ligand remains stably bound in the predicted orientation or if it shifts or dissociates.

Flexibility: How the ligand and the protein's binding site residues adapt to each other's presence. Polycyclic aromatic hydrocarbons can exhibit significant distortion due to steric strain, which can be crucial for binding. nih.gov

Interaction Dynamics: The persistence of key interactions (like hydrogen bonds) over the simulation time.

Conformational analysis of the this compound-biomolecule complex provides a more realistic and detailed understanding of the binding event, guiding further optimization in drug discovery efforts.

Prediction of Binding Kinetics and Dissociation Rates

Computational approaches to predict binding kinetics often involve molecular dynamics (MD) simulations and enhanced sampling techniques. These methods can elucidate the pathways of ligand binding and unbinding, providing estimates for kinetic constants like the association rate (kₒₙ) and the dissociation rate (kₒff). The ratio of these rates determines the binding affinity (Kd) of the molecule to its target. For complex systems, multiscale methods that combine quantum mechanics (QM) with classical mechanics (MM) can offer a more accurate description of the electronic events that occur during binding and dissociation.

For a molecule like this compound, which has been suggested as a potential kinase inhibitor, understanding its residence time within the ATP-binding pocket of a target kinase is critical. Long residence times can lead to a more sustained therapeutic effect. Computational techniques such as metadynamics and umbrella sampling are employed to calculate the free energy landscape of the unbinding process, from which the dissociation rate can be derived.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the structural or property descriptors of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are invaluable for predicting the characteristics of new or untested molecules like this compound.

For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, QSAR models have been extensively used to predict a range of biological activities, including carcinogenicity and mutagenicity. The biological activity of these compounds is often linked to their metabolism, which can lead to the formation of reactive intermediates that bind to DNA. nih.gov

The structural features of this compound, such as its size, shape, and electronic properties, are key determinants of its biological activity. The presence of the methoxy group (-OCH₃) and the dione functionality are particularly important. The methoxy group, being an electron-donating group, can influence the electron density distribution across the aromatic system, which in turn can affect its metabolic activation and interaction with biological targets. nih.gov

In QSAR studies of PAHs, a variety of molecular descriptors are used to build predictive models. nih.gov These descriptors can be categorized as follows:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electron distribution, such as HOMO and LUMO energies, which are relevant for predicting reactivity and phototoxicity. capes.gov.br

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobicity descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a molecule distributes itself between aqueous and lipid environments in the body.

The table below presents a selection of molecular descriptors commonly employed in QSAR studies of PAHs and their derivatives.

| Descriptor Category | Example Descriptors | Relevance to Biological Activity |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Reactivity, metabolic activation, light absorbance |

| Topological | Molecular Connectivity Indices, Wiener Index | Molecular size and branching |

| Steric | Molar Refractivity, van der Waals Volume | Receptor binding, steric hindrance |

| Hydrophobicity | logP (Octanol-Water Partition Coefficient) | Membrane permeability, distribution in biological systems |

This table is a representative example of descriptors used in QSAR studies and is not based on a specific study of this compound.

QSPR models are used to predict the physicochemical properties of molecules, which are crucial for their application in research and development. nih.gov For a compound like this compound, properties such as aqueous solubility, melting point, and boiling point are important for its handling, formulation, and potential use in various assays.

Computational tools can predict these properties based on the molecular structure. For instance, the presence of the polar dione functionality would be expected to increase its solubility in polar solvents compared to the parent benzo(a)anthracene. Conversely, the large hydrophobic polycyclic aromatic core would limit its aqueous solubility. The methoxy group can also modulate these properties.

The following table illustrates the types of molecular properties that can be predicted using QSPR models.

| Property | Predicted Value | Method of Prediction |

| Molecular Weight | ~288.3 g/mol | Calculation from molecular formula |

| logP | Varies | Computational algorithms (e.g., XLogP3) |

| Aqueous Solubility | Low | Estimation models based on structure |

| Melting Point | Not available | QSPR models |

| Boiling Point | Not available | QSPR models |

The values in this table are illustrative and based on general principles and data for related compounds. Specific experimental or high-fidelity computational data for this compound is not available in the provided search results.

Carbocation Stability and Reaction Pathway Analysis

The biological activity of many PAHs is linked to their metabolic activation to form reactive electrophiles, such as carbocations, which can then react with nucleophilic sites on macromolecules like DNA. nih.gov Computational chemistry plays a vital role in analyzing the stability of these carbocations and predicting the most likely reaction pathways.

For benzo(a)anthracene derivatives, the formation of carbocations in the "bay region" is often a critical step in their mechanism of carcinogenicity. nih.gov The stability of these carbocations is influenced by the electronic effects of substituents on the aromatic rings.

A methoxy group, being a resonance electron-donating group, is expected to stabilize a nearby carbocation. nih.gov In the case of this compound, the position of the methoxy group can influence the stability of carbocations formed at various positions on the benzo(a)anthracene skeleton. Computational studies on related methoxy-substituted naphthyl methyl carbocations have shown that the stabilizing effect is most pronounced when the methoxy group can effectively donate electron density through resonance, which is dependent on its position and the planarity of the system. nih.gov

Density Functional Theory (DFT) is a common computational method used to calculate the energies of different carbocation isomers and the transition states connecting them, thereby mapping out the reaction energy profile. nih.govnih.gov This allows for the prediction of the most likely metabolic activation pathways.

The table below, derived from a computational study on methoxy-substituted naphthyl methyl carbocations, illustrates the effect of the methoxy group's position on carbocation stability. The values represent the relative energies (in kcal/mol), with lower values indicating greater stability.

| Compound | Relative Energy (kcal/mol) |

| 1-(1-Naphthyl)methyl cation | 11.2 |

| 1-(4-Methoxy-1-naphthyl)methyl cation | 0.0 |

| 1-(2-Methoxy-1-naphthyl)methyl cation | 13.5 |

This data is from a study on related naphthyl methyl carbocations and serves to illustrate the principles of substituent effects on carbocation stability. It is not direct data for this compound. nih.gov

The analysis indicates that a para-methoxy group provides significant stabilization, while an ortho-methoxy group can lead to destabilization due to steric hindrance that disrupts planarity and, consequently, resonance. nih.gov These principles would apply to the analysis of carbocation intermediates derived from this compound.

Biochemical Transformations and Metabolic Pathways: in Vitro and Microbial Studies

Enzymatic Biotransformation in Model Systems

In vitro models, particularly using hepatic microsomes, are instrumental in deciphering the metabolic pathways of PAHs. While direct studies on 3-Methoxybenzo(a)anthracene-7,12-dione are limited, extensive research on the closely related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) offers a robust framework for understanding its metabolism. nih.govnih.gov

Hepatic microsomes, rich in metabolic enzymes, are a standard model for studying the biotransformation of xenobiotics. nih.gov Studies on DMBA using rat liver microsomes have demonstrated the conversion of the parent compound into a variety of metabolites. nih.govnih.gov It is proposed that this compound would undergo analogous metabolic processes when incubated with hepatic microsomes. The metabolic activity in these systems is significantly lower than in liver microsomes from pre-treated animals, indicating the inducible nature of the enzymes involved. nih.gov

The metabolism of PAHs in hepatic microsomes typically leads to the formation of several key types of metabolites. For DMBA, these include hydroxymethyl derivatives, dihydrodiols, and phenolic products. nih.govnih.gov It is hypothesized that the metabolism of this compound would yield structurally related metabolites. The presence of the methoxy (B1213986) group is expected to influence the position of hydroxylation and subsequent reactions. The formation of dihydrodiols is a critical step, often mediated by epoxide hydratase. nih.gov The inhibition of this enzyme has been shown to eliminate dihydrodiol formation in DMBA metabolism. nih.gov

Table 1: Potential Metabolites of this compound Based on Analogous Compounds

| Metabolite Type | Precursor Compound (Example) | Key Enzymatic Step |

| Phenols | 7,12-dimethylbenz[a]anthracene | Cytochrome P450-mediated hydroxylation |

| Dihydrodiols | 7,12-dimethylbenz[a]anthracene | Epoxidation followed by epoxide hydrolase activity |

| Quinones | Benzo[a]anthracene | Oxidation |

This table is illustrative and based on metabolic pathways of related PAHs.

The cytochrome P450 (CYP) enzyme system is paramount in the initial oxidation of PAHs. nih.gov Different CYP isoforms, such as CYP1A1, CYP1A2, and CYP1B1, are induced by and involved in the metabolism of benzo[a]anthracene. nih.gov These enzymes catalyze the formation of epoxides, which can then be converted to dihydrodiols or phenols. The formation of quinones from PAHs is a significant metabolic pathway. The parent compound of the substance , benzo[a]anthracene, can be metabolized to benzo[a]anthracene-7,12-dione. cymitquimica.com This quinone is a known urban air contaminant. cymitquimica.com

Aldo-keto reductases (AKRs) are another class of enzymes implicated in the metabolism of PAHs. Specifically, AKR1C3 has been shown to be involved in the oxidative activation of PAH procarcinogens. nih.gov This enzyme can metabolize PAH dihydrodiols, leading to the formation of reactive species that can cause oxidative DNA damage. nih.gov While direct evidence for the role of AKRs in the metabolism of this compound is not available, the involvement of these enzymes in the metabolism of structurally similar compounds suggests a potential role.

Microbial Degradation Pathways of Related Aromatic Systems

The microbial degradation of PAHs is a key process in their environmental remediation. Studies on the biodegradation of benzo[a]anthracene provide a model for the potential microbial breakdown of its derivatives.

The microbial degradation of benzo[a]anthracene has been investigated in various microorganisms. For instance, Mycobacterium sp. strain RJGII-135 has been shown to degrade benzo[a]anthracene, forming metabolites such as 5,6-BAA-dihydrodiol and 10,11-BAA-dihydrodiol. nih.gov This initial attack by dioxygenase enzymes is a common strategy in bacterial PAH degradation. nih.govnih.gov Fungal species like Trichoderma longibrachiatum and Byssochlamys spectabilis have also demonstrated the ability to degrade benzo[a]anthracene. nih.gov The proposed pathways involve initial oxidation to form dihydrodiols, followed by ring cleavage to yield simpler aromatic acids, which can then enter central metabolic pathways. nih.gov In some cases, methanogenic biodegradation of substituted naphthalenes, another class of PAHs, has been observed to produce corresponding naphthoic acids. nih.gov

Table 2: Microorganisms Involved in the Degradation of Benzo[a]anthracene

| Microorganism | Type | Key Findings | Reference |

| Mycobacterium sp. strain RJGII-135 | Bacterium | Produces dihydrodiol metabolites from benzo[a]anthracene. | nih.gov |

| Trichoderma longibrachiatum | Fungus | High degradation efficiency of benzo[a]anthracene in liquid cultures. | nih.gov |

| Byssochlamys spectabilis | Fungus | Capable of degrading benzo[a]anthracene. | nih.gov |

| Various soil bacteria | Bacteria | Active in the degradation of benzo[a]anthracene in urban soils. | tandfonline.com |

This table summarizes key findings on the microbial degradation of the parent PAH, benzo[a]anthracene.

Enzymatic Mechanisms in Microbial Biotransformation

The microbial biotransformation of polycyclic aromatic hydrocarbon (PAH) quinones, such as this compound, is a critical process in their environmental detoxification. The enzymatic machinery of various microorganisms, including bacteria and fungi, is adept at catalyzing the initial and subsequent steps in the degradation of these complex aromatic structures. While direct studies on this compound are limited, research on the closely related analogue, benz(a)anthracene-7,12-dione (BaAQ), provides significant insights into the enzymatic mechanisms likely involved.

The initial and often rate-limiting step in the microbial degradation of BaAQ is an oxidative ring cleavage, a reaction catalyzed by a specific class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). nih.gov These enzymes insert an oxygen atom adjacent to a carbonyl group, leading to the formation of an ester, which subsequently undergoes hydrolysis to open the aromatic ring structure. This enzymatic action is crucial as it destabilizes the recalcitrant polycyclic system, making it amenable to further degradation. Metagenomic analysis of microbial consortia capable of degrading BaAQ has confirmed the central role of BVMOs in initiating the metabolic pathway. nih.gov

In addition to BVMOs, other oxidative enzymes are implicated in the transformation of PAH quinones. Ligninolytic fungi, for instance, utilize a powerful extracellular enzymatic system to degrade a wide range of aromatic compounds. Enzymes such as laccases and manganese peroxidases, which are characteristic of white-rot fungi like Irpex lacteus, are known to oxidize benz(a)anthracene (B33201) to its dione (B5365651) form (BaAQ). nih.gov It is plausible that these same enzymes can act on methoxylated derivatives. Laccases, in particular, are versatile oxidoreductases that can oxidize phenolic and non-phenolic aromatic compounds. nih.gov Their activity can be enhanced by the presence of mediators, small molecules that act as electron shuttles between the enzyme and the substrate, expanding the range of compounds they can degrade. nih.govresearchgate.net

Following the initial ring cleavage, a series of downstream enzymatic reactions further breaks down the intermediates. These can include hydrolases that cleave the ester bonds formed by BVMOs, and various dioxygenases and dehydrogenases that continue the catabolism of the resulting aliphatic and smaller aromatic fragments. For example, the degradation of BaAQ by the fungus Irpex lacteus leads to the formation of metabolites such as 1,2-naphthalenedicarboxylic acid and phthalic acid, indicating the activity of ring-cleavage dioxygenases. nih.gov

The table below summarizes the key enzymes and microorganisms involved in the biotransformation of benz(a)anthracene-7,12-dione, which serves as a model for the enzymatic degradation of this compound.

| Enzyme Class | Specific Enzyme/System | Microorganism(s) | Substrate(s) | Key Transformation | Reference(s) |

| Oxidoreductases | Baeyer-Villiger Monooxygenases (BVMOs) | Sphingobium sp., Stenotrophomonas sp., Pseudomonas sp. | Benz(a)anthracene-7,12-dione | Initial oxidative ring cleavage | , nih.gov, |

| Oxidoreductases | Ligninolytic Enzymes (e.g., Laccase, Peroxidases) | Irpex lacteus | Benz(a)anthracene | Oxidation to Benz(a)anthracene-7,12-dione | nih.gov |

| Hydrolases | Esterases | Implied in microbial consortia | Ester intermediates from BVMO action | Hydrolysis of ester linkage post-ring cleavage | , nih.gov |

| Oxidoreductases | Dioxygenases | Irpex lacteus | Ring-opened intermediates | Further aromatic ring cleavage (e.g., formation of phthalic acid) | nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for elucidating the mechanisms of action of bioactive compounds. Techniques such as linear and circular dichroism, stopped-flow kinetics, and fluorescence spectroscopy offer a window into the dynamic interactions and reaction pathways at the molecular level.

Linear and Circular Dichroism for DNA Binding Mode Determination

Linear and circular dichroism are powerful techniques for investigating the binding of small molecules to DNA. These methods can reveal the orientation and conformational changes of both the compound and the DNA upon complex formation. Currently, specific studies employing linear or circular dichroism to determine the DNA binding mode of 3-Methoxybenzo(a)anthracene-7,12-dione are not available in the public domain. Such research would be valuable in understanding its potential genotoxic or therapeutic effects.

Stopped-Flow Kinetics for Reaction Rate Analysis

Stopped-flow kinetics allows for the study of rapid reactions in solution, providing critical data on reaction rates and mechanisms. This technique is particularly useful for analyzing the kinetics of enzyme inhibition or the formation of intermolecular complexes. As of now, detailed kinetic studies on this compound using stopped-flow instrumentation have not been reported in scientific literature. These studies would be instrumental in quantifying its reactivity and the speed at which it interacts with biological targets.

Fluorescence Spectroscopy for Molecular Probing

Fluorescence spectroscopy is a highly sensitive technique used to probe the local environment of a molecule and its interactions with other molecules. While the benzo(a)anthracene core suggests that this compound may possess fluorescent properties, specific research utilizing this compound as a fluorescent probe or detailing its fluorescence spectroscopic behavior is not currently available. Such investigations could provide insights into its binding affinities and localization within biological systems.

Structural Conformation Studies

Determining the precise three-dimensional structure of a molecule is paramount for understanding its function. X-ray crystallography stands as the gold standard for obtaining high-resolution structural data of molecules and their complexes.

X-ray Crystallography for Molecular and Complex Structures

X-ray crystallography provides definitive evidence of molecular structure, including bond lengths, bond angles, and stereochemistry. This information is crucial for structure-activity relationship studies and for understanding how a molecule interacts with its biological targets. At present, the crystal structure of this compound, either in its isolated form or in a complex with a biological macromolecule, has not been deposited in public crystallographic databases.

Chromatographic and Mass Spectrometric Techniques for Research Sample Analysis

Chromatographic and mass spectrometric methods are essential for the separation, identification, and quantification of chemical compounds in complex mixtures.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of organic compounds. While HPLC would be the standard method for purifying and analyzing the purity of this compound in a research setting, specific analytical methods or chromatograms are not publicly documented.

Mass spectrometry provides information about the mass and structure of a molecule. The fragmentation pattern of a compound in a mass spectrometer is unique and can be used for its identification. Detailed mass spectrometric analysis and fragmentation studies of this compound are not available in the reviewed literature.

High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites in biological and environmental samples. nih.govseparationmethods.comthermofisher.com For the metabolite profiling of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed, leveraging a non-polar stationary phase and a polar mobile phase. separationmethods.comnih.gov This approach separates compounds based on their hydrophobicity; more polar metabolites elute earlier than less polar ones.

Detailed research findings on the specific HPLC separation of this compound metabolites are not extensively available in public literature. However, based on established methods for similar PAHs, a robust analytical protocol can be outlined. nih.govresearchgate.net The separation is generally achieved on a C18 column, which provides excellent resolution for aromatic compounds. restek.comelementlabsolutions.com A gradient elution system, commonly using a mixture of water and a more non-polar organic solvent like acetonitrile (B52724) or methanol (B129727), is essential for resolving a wide range of metabolites with varying polarities. thermofisher.comnih.govnih.gov Detection is often performed using Diode Array Detectors (DAD) for UV-Vis absorbance spectra or, for higher sensitivity and selectivity, Fluorescence Detectors (FLD), as many PAHs and their metabolites are fluorescent. thermofisher.comelementlabsolutions.com

Potential metabolites of this compound would likely include hydroxylated and demethylated products. The introduction of hydroxyl groups increases polarity, leading to shorter retention times compared to the parent compound. An illustrative HPLC method for separating such metabolites is presented below.

Table 1: Illustrative RP-HPLC Parameters for Metabolite Profiling This table is a hypothetical example based on typical methods for PAH metabolite analysis.

| Parameter | Value/Description |

| Column | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 40% B to 100% B over 25 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35 °C |

| Detector | Fluorescence (FLD) or Diode Array (DAD) |

| Injection Vol. | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the definitive identification of volatile and semi-volatile organic compounds, including PAH metabolites. nih.govoup.com Due to the polar nature of many metabolites, such as hydroxylated derivatives, a derivatization step is typically required to increase their volatility and thermal stability for GC analysis. oup.comnih.govnih.gov The most common method is silylation, where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. nih.govproquest.com

Following derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the capillary column, which often has a non-polar stationary phase like DB-5MS. nih.gov The separated compounds then enter the mass spectrometer, which ionizes them (typically via electron ionization) and fragments them. nih.govcedre.fr The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural identification. nih.gov For PAH derivatives, the molecular ion peak is often prominent, and fragmentation may involve the loss of the methoxy (B1213986) group or characteristic fragments from the silyl (B83357) derivatives. cedre.frdocbrown.info

While specific GC-MS data for this compound metabolites are scarce, analysis of related compounds provides a basis for predicting the characteristics of potential metabolites. nih.govgcms.cz

Table 2: Potential Metabolites and Their Expected GC-MS Characteristics (Post-Derivatization) This table is a hypothetical example based on general principles of PAH metabolite analysis.

| Potential Metabolite | Derivatizing Agent | Expected Key Mass Fragments (m/z) |

| Hydroxy-3-methoxybenzo(a)anthracene-7,12-dione | BSTFA | Molecular ion of TMS-derivative, fragments from loss of CH3, TMS group |

| Dihydroxy-3-methoxybenzo(a)anthracene-7,12-dione | BSTFA | Molecular ion of di-TMS-derivative, fragments from loss of CH3, TMS groups |

| Demethylated-hydroxy-benzo(a)anthracene-7,12-dione | BSTFA | Molecular ion of di-TMS-derivative (from both hydroxyls), related fragments |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex aromatic systems like this compound. ethernet.edu.etyoutube.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise determination of the molecular skeleton and the position of substituents. researchgate.netnih.gov

In the ¹H NMR spectrum of a benzo[a]anthracene derivative, protons in different regions of the aromatic system will appear at distinct chemical shifts, typically between 7.0 and 9.5 ppm. chemicalbook.comnih.gov The methoxy group would present a characteristic singlet at a higher field. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and their directly attached carbons, respectively, which is crucial for assigning all signals correctly. researchgate.netrsc.org

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The presence of the electron-donating methoxy group influences the chemical shifts of the carbons in the aromatic ring to which it is attached, typically causing an upfield shift (shielding) for ortho and para carbons due to resonance effects. researchgate.net Conversely, the carbonyl carbons of the dione (B5365651) moiety would appear at a significantly downfield chemical shift. proquest.com

Specific research has provided ¹³C NMR data for this compound, confirming its structure. nih.gov The spectrum was recorded on a Varian XL-100 instrument using chloroform-d (B32938) (CDCl₃) as the solvent. nih.gov

Table 3: Reported ¹³C NMR Chemical Shifts for this compound

| Atom | Chemical Shift (δ, ppm) |

| C1 | 129.1 |

| C2 | 118.0 |

| C3 | 164.2 |

| C4 | 108.4 |

| C5 | 135.1 |

| C6 | 125.7 |

| C6a | 131.7 |

| C7 | 184.2 |

| C7a | 132.8 |

| C8 | 126.8 |

| C9 | 133.5 |

| C10 | 134.1 |

| C11 | 126.9 |

| C11a | 133.0 |

| C12 | 184.7 |

| C12a | 130.3 |

| C12b | 128.7 |

| OCH₃ | 55.6 |

| Data sourced from SpectraBase. nih.gov |

This detailed spectroscopic data is fundamental for confirming the identity of synthesized this compound and serves as a reference for further studies on its chemical and biological properties. researchgate.net

Future Research Directions and Potential Research Applications

Development of Novel Research Probes and Tools

The inherent spectroscopic properties of the benzo[a]anthracene core provide a foundational platform for the development of novel research probes. Future investigations could focus on modifying the 3-Methoxybenzo(a)anthracene-7,12-dione structure to create fluorescent probes for biological imaging. The methoxy (B1213986) group offers a site for functionalization, allowing for the attachment of targeting moieties or environmentally sensitive fluorophores. Such probes could be designed to report on specific cellular events or the presence of particular biomolecules, leveraging the intrinsic fluorescence of the parent compound.

Potential Research Trajectories:

Ion Sensing: Derivatization of the core structure could lead to probes with selective binding affinity for specific metal ions, enabling the visualization of their intracellular concentrations and fluxes.

Enzyme Activity Reporters: By incorporating substrates for specific enzymes, probes could be designed to exhibit a fluorescent response upon enzymatic cleavage, providing a real-time readout of enzyme activity within living cells.

Targeted Imaging Agents: Conjugation of the compound to antibodies, peptides, or other targeting ligands could enable the specific labeling and visualization of cellular structures or disease markers.

Exploration of Synthetic Accessibility to Complex Analogs

The synthetic versatility of this compound serves as a gateway to a vast chemical space of complex analogs with potentially enhanced or novel properties. While the synthesis of the parent compound can be achieved through methods like the Wittig reaction followed by oxidative photocyclization, future research will likely focus on developing more efficient and modular synthetic routes. This will facilitate the creation of a library of derivatives with systematic variations in their structure.

Key Areas for Synthetic Exploration:

Functional Group Interconversion: Exploration of reactions to modify the methoxy and dione (B5365651) functionalities will be crucial. For instance, demethylation to the corresponding phenol (B47542) would open up new avenues for conjugation.

Ring Functionalization: Developing methods for the selective introduction of substituents at various positions on the aromatic rings will allow for the fine-tuning of the electronic and steric properties of the molecule.

Stereoselective Synthesis: For analogs with chiral centers, the development of stereoselective synthetic methods will be essential to investigate the biological activities of individual enantiomers.

A recent study on the synthesis of A-ring reduced analogues of 7,12-dimethylbenz[a]anthracene (B13559) highlights a novel approach that could be adapted for this compound. This method involved the reaction of a tosylhydrazone intermediate with methyl lithium, hydroiodic acid, and sodium borohydride, offering a pathway to analogs with modified saturation in specific rings. nih.gov

Advancements in Computational Modeling for Predictive Research

Computational modeling will be an indispensable tool in guiding the rational design of novel this compound analogs and predicting their biological activities. Molecular docking studies can provide insights into the potential binding modes of these compounds with various protein targets, such as protein kinases, which have been suggested as a possible area of biological activity. nih.gov

Computational Approaches to Be Explored:

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate the structural features of a series of analogs with their biological activity, it will be possible to predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the compound and its biological target, offering a deeper understanding of the binding mechanism and the role of conformational changes.

Predictive Toxicology: Computational models can also be employed to predict the potential toxicity and off-target effects of new analogs, aiding in the early stages of drug discovery and development.

Integration of Multi-Omics Data for Systems-Level Understanding of Interactions

To gain a comprehensive understanding of the biological effects of this compound and its analogs, a systems-level approach integrating various "omics" data will be crucial. This involves analyzing the global changes in genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in response to compound treatment.

Potential Multi-Omics Integration Strategies:

Identifying Cellular Pathways: By observing which cellular pathways are perturbed upon treatment, researchers can infer the compound's mechanism of action.

Biomarker Discovery: Multi-omics data can help in the identification of biomarkers that predict the response to or toxicity of the compound.

Network Biology: Constructing interaction networks based on the integrated data can reveal the complex interplay of different biological molecules and pathways affected by the compound.

Q & A

Q. What are the established synthetic routes for 3-methoxybenzo(a)anthracene-7,12-dione, and what are their yields and limitations?

- Methodological Answer : The most common method involves oxidative photocyclization of 1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene, synthesized via a Wittig reaction. Photocyclization for 4 hours yields 7-bromo-3-methoxybenzo(a)anthracene, while extended irradiation (16 hours) produces this compound . Key challenges include controlling reaction conditions to minimize byproducts (e.g., incomplete cyclization) and optimizing light intensity. Typical yields range from 50–70%, depending on purity of intermediates.

Q. How can this compound be detected and quantified in environmental matrices like soil?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV/fluorescence detection. Sample preparation involves extraction with dichloromethane/methanol, followed by cleanup using solid-phase extraction (SPE) to remove interfering compounds . For soils, combine with accelerated solvent extraction (ASE) to improve recovery rates. Quantitation limits are typically 0.1–1.0 ng/g, but matrix effects (e.g., humic acids) require validation with isotope-labeled internal standards.

Q. What environmental factors influence the photodegradation of this compound in soil systems?

- Methodological Answer : Photodegradation is accelerated by UV light exposure , soil texture (e.g., fine-textured Regosol retains metabolites longer), and temperature . Under Mediterranean climate simulations, degradation half-lives decrease by 30–50% at elevated temperatures (25–30°C vs. 15°C) . Metabolites like benzo(a)anthracene-7,12-dione form faster in aerobic, light-exposed soils, while dark conditions favor slower oxidation via microbial activity.

Advanced Research Questions

Q. What molecular pathways underlie the developmental toxicity of this compound in zebrafish embryos?

- Methodological Answer : Toxicity is mediated via aryl hydrocarbon receptor 2 (AHR2) activation, confirmed by CRISPR knockouts showing reduced malformations. Transcriptomic profiling reveals dysregulation of CYP1A , sox9b (neural crest development), and vegfa (vascular patterning). Dose-dependent exposure (0.8–20 µM) induces cardiac edema and axial curvature, with EC50 values of 4.2 µM . Co-exposure with AHR antagonists (e.g., CH223191) rescues phenotypes, validating pathway specificity.

Q. How do soil microbial communities interact with this compound during bioremediation?

- Methodological Answer : Phanerochaete chrysosporium and Sphingomonas paucimobilis degrade the compound via hydroxylation and ring cleavage, producing polar metabolites (e.g., 3-methoxy-7,12-dihydroxy derivatives). Metabolomics (LC-QTOF-MS) shows a 60% reduction in parent compound concentration after 14 days in inoculated soils . Community shifts (16S rRNA sequencing) reveal increased Proteobacteria abundance, correlating with ligninolytic enzyme activity (laccase, peroxidase).

Q. What analytical challenges arise when distinguishing this compound from its structural analogs in atmospheric particulate matter?

- Methodological Answer : Co-elution with benz(a)anthracene-7,12-dione and 9,10-anthraquinone complicates LC-MS analysis. Resolve using tandem mass spectrometry (MS/MS) with unique fragmentation patterns (e.g., m/z 280 → 252 for methoxy loss) . High-resolution MS (HRMS) at 50,000+ resolving power distinguishes isotopic patterns. Field samples require PM1 fraction enrichment to avoid matrix suppression, as 80% of atmospheric derivatives are sub-micron particulates.

Critical Analysis of Contradictions

- Synthesis Yields : reports 50–70% yields via photocyclization, but other methods (e.g., anthraquinone derivatization) may vary due to side reactions.

- Metabolite Detection : identifies benzo(a)anthracene-7,12-dione in both light and dark soils, while excludes it in fog water samples, suggesting matrix-dependent degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.